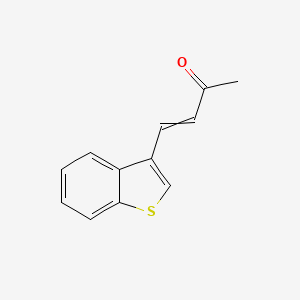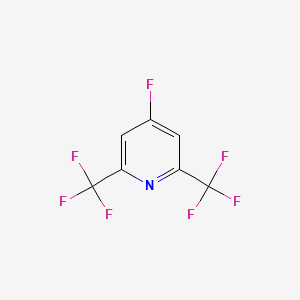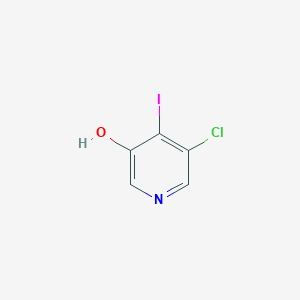
5-Carbamoyl-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carbamoyl-1H-indazole-3-carboxylic acid: is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamoyl-1H-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine, followed by subsequent reactions to introduce the carbamoyl and carboxylic acid groups. The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-Carbamoyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5-Carbamoyl-1H-indazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It can be used to study enzyme mechanisms and develop new therapeutic agents targeting specific biological pathways.
Medicine: In medicine, derivatives of this compound have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. These studies aim to develop new drugs with improved efficacy and reduced side effects .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Carbamoyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the modulation of various biological pathways, making it a potential therapeutic agent for treating diseases .
Comparison with Similar Compounds
- Indazole-3-carboxylic acid
- 5-Chloro-1H-indazole-3-carboxylic acid
- 3-Amino-1H-indazole-1-carboxamide
Comparison: Compared to other similar compounds, 5-Carbamoyl-1H-indazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-carbamoyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c10-8(13)4-1-2-6-5(3-4)7(9(14)15)12-11-6/h1-3H,(H2,10,13)(H,11,12)(H,14,15) |
InChI Key |
HEQSEKBQSVPQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


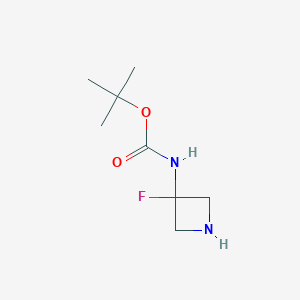
![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)
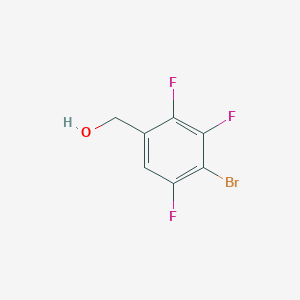
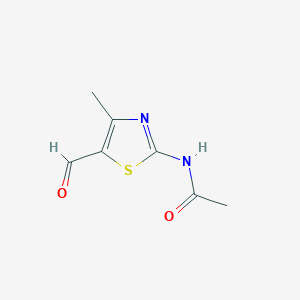

![3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
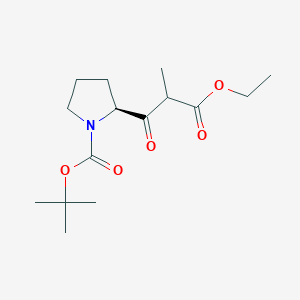
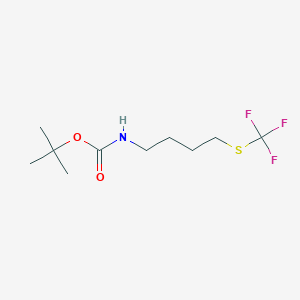
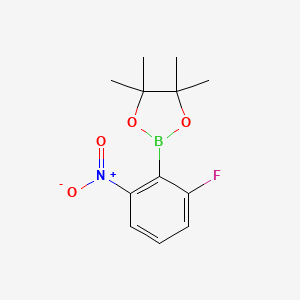

![(R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B11761456.png)
